molecular formula C12H14N2O2 B073059 4-Methyltryptophan CAS No. 1139-73-7

4-Methyltryptophan

Cat. No. B073059
CAS RN: 1139-73-7
M. Wt: 218.25 g/mol
InChI Key: FPJGLSZLQLNZIW-VIFPVBQESA-N
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Description

4-Methyltryptophan is a derivative of tryptophan, an essential amino acid. It inhibits ATB0,±specific glycine uptake .


Synthesis Analysis

Tryptophan biosynthesis and metabolism involve complex biochemical and molecular genetics . The biosynthetic pathway for tryptophan exhibits a striking conservation in its biochemistry across kingdoms . The aromatic prenyltransferase dimethylallyltryptophan synthase in Claviceps purpurea catalyzes the normal prenylation of tryptophan at C4 of the indole nucleus in the first committed step of ergot alkaloid biosynthesis .


Molecular Structure Analysis

The molecular formula of 4-Methyltryptophan is C12H14N2O2, and its molecular weight is 218.252 g/mol . The structure of 4-Methyltryptophan involves an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Tryptophan analysis involves various techniques such as Liquid Chromatography-Single Quadrupole Mass Spectrometry . The aromatic prenyltransferase dimethylallyltryptophan synthase in Claviceps purpurea catalyzes the normal prenylation of tryptophan at C4 of the indole nucleus .

Safety And Hazards

While specific safety data sheets for 4-Methyltryptophan were not found, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, not breathing in vapors or mist, and using personal protective equipment .

Future Directions

Research on tryptophan and its derivatives, including 4-Methyltryptophan, is ongoing. The tryptophan biosynthetic pathway is essential for certain bacteria to cause disease, suggesting potential applications in developing new antibiotics . Additionally, advances in metabolic engineering of Escherichia coli for L-tryptophan production suggest potential strategies for increasing 4-Methyltryptophan production .

properties

IUPAC Name

(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJGLSZLQLNZIW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921236
Record name 4-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyltryptophan

CAS RN

33468-33-6, 1139-73-7
Record name 4-Methyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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